molecular formula C5H10ClF2NO B6214464 (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans CAS No. 2728725-39-9

(1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans

Cat. No. B6214464
CAS RN: 2728725-39-9
M. Wt: 173.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans (DFMCBH) is a novel compound that has recently been developed for use in a variety of scientific research applications. DFMCBH is a cyclic amine derivative that is synthesized from the reaction of difluoromethylcyclobutanol and hydrochloric acid. It is of particular interest due to its unique properties, which make it suitable for use in a wide range of laboratory experiments.

Scientific Research Applications

(1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans has a wide range of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been used in studies of the structure and function of biological macromolecules, such as proteins and nucleic acids. Furthermore, (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans has been used in studies of drug design and drug delivery, as well as in studies of the structure and function of membrane proteins.

Mechanism of Action

The mechanism of action of (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans is not yet fully understood. However, it is believed to interact with amino acid residues in the active sites of enzymes and proteins, resulting in a conformational change in the target protein or enzyme. This conformational change can lead to changes in the activity of the target protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans have yet to be fully explored. However, it has been shown to have an inhibitory effect on the activity of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

(1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in aqueous solutions. Furthermore, it is relatively stable in both acidic and basic solutions. However, it is not suitable for use in experiments involving high temperatures, as it is not stable at temperatures above 40 °C.

Future Directions

There are a number of potential future directions for research involving (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and drug delivery. Additionally, further research into the mechanism of action of (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans could lead to the development of novel inhibitors of enzymes and proteins. Finally, further research into the structure and function of membrane proteins could lead to the development of novel therapeutic agents.

Synthesis Methods

(1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans is synthesized by the reaction of difluoromethylcyclobutanol and hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5 °C. The reaction is complete when the reaction mixture is allowed to stand for 24-48 hours. The reaction produces (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans as a white crystalline solid, which is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans involves the following steps:", "1. Synthesis of (1s,3s)-3-difluoromethylcyclobutanone", "2. Reduction of (1s,3s)-3-difluoromethylcyclobutanone to (1s,3s)-3-difluoromethylcyclobutan-1-ol", "3. Protection of the hydroxyl group in (1s,3s)-3-difluoromethylcyclobutan-1-ol", "4. Conversion of the protected alcohol to the trans-amine", "5. Deprotection of the hydroxyl group to yield (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans" ], "Starting Materials": [ "(1s,3s)-3-chlorocyclobutanone", "Difluoromethyl magnesium bromide", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of (1s,3s)-3-difluoromethylcyclobutanone", "React (1s,3s)-3-chlorocyclobutanone with difluoromethyl magnesium bromide in diethyl ether to yield (1s,3s)-3-difluoromethylcyclobutanone", "Step 2: Reduction of (1s,3s)-3-difluoromethylcyclobutanone to (1s,3s)-3-difluoromethylcyclobutan-1-ol", "React (1s,3s)-3-difluoromethylcyclobutanone with sodium borohydride in methanol to yield (1s,3s)-3-difluoromethylcyclobutan-1-ol", "Step 3: Protection of the hydroxyl group in (1s,3s)-3-difluoromethylcyclobutan-1-ol", "React (1s,3s)-3-difluoromethylcyclobutan-1-ol with acetic anhydride in the presence of sodium hydroxide to yield the protected alcohol", "Step 4: Conversion of the protected alcohol to the trans-amine", "React the protected alcohol with hydrochloric acid to yield the hydrochloride salt of the trans-amine", "Step 5: Deprotection of the hydroxyl group to yield (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans", "React the protected trans-amine with sodium hydroxide to remove the protecting group and yield (1s,3s)-3-amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, trans" ] }

CAS RN

2728725-39-9

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.